

Ifosfamide impurity B reference standard preparation

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Compound of Interest

Compound Name: Ifosfamide impurity B

CAS No.: 241482-18-8

Cat. No.: B601147

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Technical Guide: Preparation and Certification of **Ifosfamide Impurity B** (Cyclophosphamide) Reference Standard

Part 1: Executive Summary & Chemical Identity

Objective: This protocol details the synthesis, purification, and analytical certification of **Ifosfamide Impurity B** to serve as a primary reference standard.

Critical Distinction: Ifosfamide and its Impurity B are structural isomers. High-fidelity separation and characterization are required because their physicochemical properties are nearly identical.

- Ifosfamide: N,3-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide.
- Impurity B (Ph.[1][2] Eur. / USP): 2-[bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide (Common Name: Cyclophosphamide).

Regulatory Context: Per ICH Q3A/B guidelines, impurities exceeding reporting thresholds (typically 0.05-0.10%) must be identified and calibrated against a qualified reference standard. As a structural isomer, Impurity B is a "Critical Quality Attribute" (CQA) in Ifosfamide API manufacturing.

| Feature | Ifosfamide (API) | Impurity B (Reference Standard) |
|-------------------|--|--|
| CAS Number | 3778-73-2 | 50-18-0 (Cyclophosphamide) |
| Molecular Formula | C ₇ H ₁₅ Cl ₂ N ₂ O ₂ P | C ₇ H ₁₅ Cl ₂ N ₂ O ₂ P |
| Connectivity | One chloroethyl group on ring N; one on exocyclic N. | Both chloroethyl groups on exocyclic N. |
| Monograph Status | Ph.[1] Eur. 0793 | Ph.[3] Eur. 0711 |

Part 2: Safety & Handling (HSE Protocol)

Hazard Class: Nitrogen Mustard Alkylating Agent. Risk: Carcinogenic (Cat 1A), Mutagenic (Cat 1B), Teratogenic.

- Containment: All synthesis and weighing must occur within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a negative-pressure glovebox.
- Deactivation: All glassware and spills must be treated with 5% Sodium Hypochlorite (bleach) or 1M NaOH for 24 hours before washing to hydrolyze the alkylating moiety.
- PPE: Double nitrile gloves (0.11 mm min), Tyvek sleeves, N95/P3 respirator (if outside BSC), and safety goggles.

Part 3: Synthesis Protocol (De Novo Preparation)

Rationale: Commercial Cyclophosphamide may contain its own impurities. To create a Reference Standard, we utilize a controlled de novo synthesis followed by rigorous purification to achieve >99.8% purity.

Reaction Pathway: The synthesis utilizes a two-stage phosphorylation strategy.[4]

- Activation: Bis(2-chloroethyl)amine hydrochloride reacts with Phosphorus Oxychloride (POCl₃).
- Cyclization: The intermediate reacts with 3-aminopropanol.[4]

Step-by-Step Methodology

Reagents:

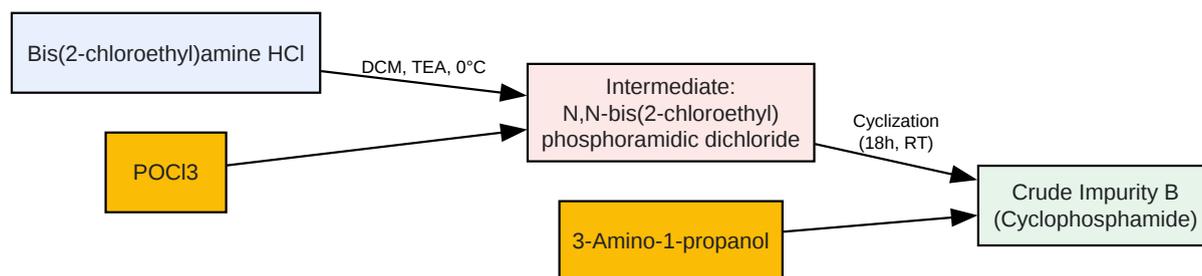
- Bis(2-chloroethyl)amine hydrochloride (BCA-HCl) [CAS: 821-48-7]
- Phosphorus oxychloride (POCl_3) (Freshly distilled)
- 3-Amino-1-propanol[5]
- Triethylamine (TEA) (Dried over KOH)
- Dichloromethane (DCM) (Anhydrous)

Procedure:

- Formation of Phosphoramidic Dichloride Intermediate:
 - Suspend 17.8 g (0.1 mol) of BCA-HCl in 150 mL anhydrous DCM in a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.
 - Add 15.3 g (0.1 mol) POCl_3 .
 - Cool to 0–5°C.
 - Dropwise add 20.2 g (0.2 mol) TEA over 60 minutes. Critical: Exothermic. Maintain $T < 10^\circ\text{C}$ to prevent polymerization.
 - Stir at room temperature (RT) for 12 hours.
 - Checkpoint: TLC (Ethyl Acetate:Hexane 1:1) should show consumption of BCA.
- Cyclization:
 - Cool the reaction mixture back to 0°C.
 - Prepare a solution of 7.5 g (0.1 mol) 3-Amino-1-propanol and 20.2 g (0.2 mol) TEA in 50 mL DCM.

- Add this solution dropwise to the main reaction vessel over 90 minutes.
- Allow to warm to RT and stir for 18 hours.
- Work-up:
 - Filter off the precipitated Triethylamine Hydrochloride salt.[6]
 - Wash the filtrate with ice-cold water (2 x 50 mL), 1M HCl (1 x 50 mL), and saturated NaHCO₃ (1 x 50 mL).
 - Dry organic layer over anhydrous Na₂SO₄. [6]
 - Evaporate solvent under reduced pressure (Max bath temp: 35°C) to yield crude oil.

Visualizing the Synthesis Pathway:



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Figure 1: Two-stage synthesis pathway for **Ifosfamide Impurity B**.

Part 4: Purification (Reference Standard Grade)

Target Purity: >99.5% (HPLC Area %)

- Flash Chromatography (Pre-purification):
 - Stationary Phase: Silica Gel 60 (230-400 mesh).
 - Mobile Phase: Gradient 0% to 5% Methanol in Dichloromethane.

- Collect fractions containing the product ($R_f \sim 0.4$ in 5% MeOH/DCM).
- Recrystallization (Final Polish):
 - Dissolve the semi-pure solid in a minimum volume of warm Diethyl Ether (30°C).
 - Add n-Hexane dropwise until slight turbidity appears.
 - Store at -20°C for 48 hours.
 - Filter crystals and dry under high vacuum (0.1 mbar) at RT for 24 hours to remove residual solvents.
 - Note: Impurity B is hygroscopic. Store in a desiccator.

Part 5: Analytical Certification & Validation

To qualify the material as a Reference Standard, it must undergo structural elucidation and purity assay.

A. HPLC Purity Assay (Method Validation)

This method separates Impurity B from Ifosfamide and degradation products.

| Parameter | Condition |
|----------------|--|
| Column | C18 (e.g., Symmetry C18, 150 x 4.6 mm, 5 μ m) |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 195 nm (Critical: Low wavelength required due to lack of chromophores) |
| Temperature | 25°C |
| Injection Vol | 20 μ L |

Acceptance Criteria:

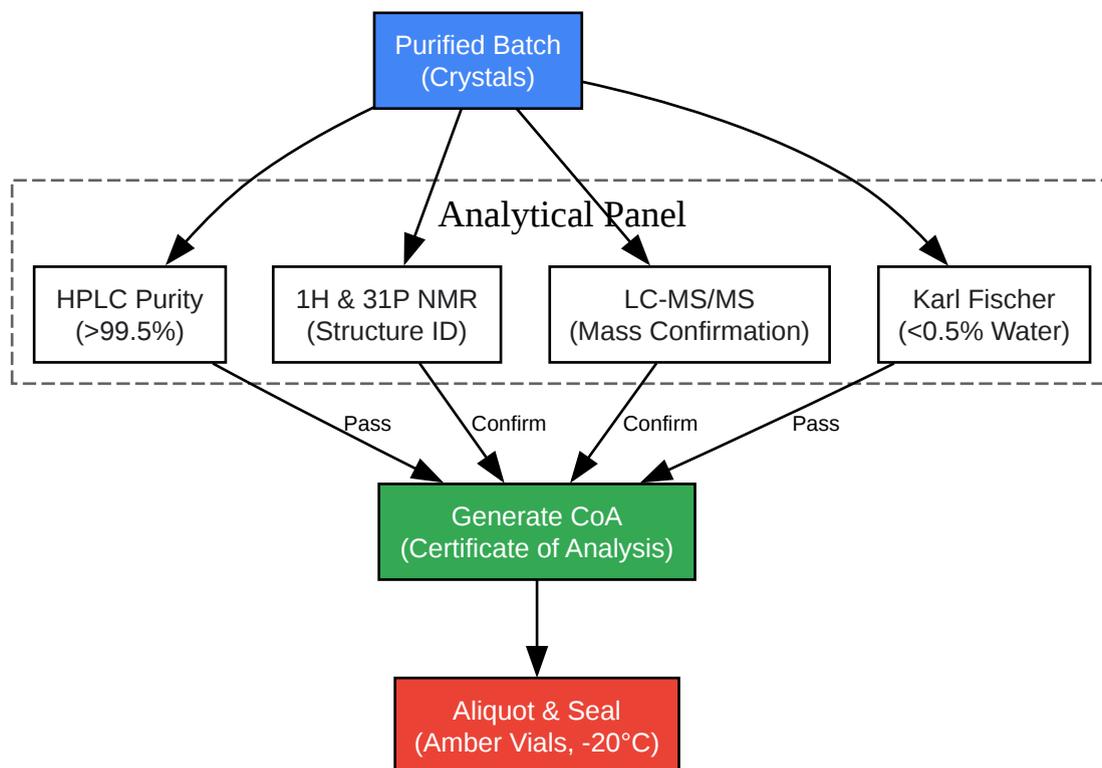
- Impurity B Retention Time: ~6-8 mins.
- Resolution (R_s): > 2.0 between Impurity B and Ifosfamide (if spiked).
- Purity: > 99.5%.[\[2\]](#)

B. Structural Confirmation (NMR)

- $^1\text{H-NMR}$ (400 MHz, CDCl_3):
 - Look for the multiplet at δ 3.2–3.6 ppm corresponding to the bis(2-chloroethyl) group.
 - In Ifosfamide, these signals are split because one group is on the ring Nitrogen and one is exocyclic. In Impurity B (Cyclophosphamide), the symmetry of the N,N-bis group on the exocyclic nitrogen creates a distinct, simpler overlapping multiplet pattern compared to Ifosfamide.
- $^{31}\text{P-NMR}$:

- Critical for distinguishing P-N bond environments.
- Impurity B typically resonates around δ 13-14 ppm (dependent on solvent/pH).

C. Certification Workflow



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Figure 2: Workflow for the analytical certification of the Reference Standard.

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